1-(4,5-Diphenyl-oxazol-2-yl)-ethylamine
Description
Properties
Molecular Formula |
C17H16N2O |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-(4,5-diphenyl-1,3-oxazol-2-yl)ethanamine |
InChI |
InChI=1S/C17H16N2O/c1-12(18)17-19-15(13-8-4-2-5-9-13)16(20-17)14-10-6-3-7-11-14/h2-12H,18H2,1H3 |
InChI Key |
OFUVPHMSTLCRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazole Derivatives
Structural and Physicochemical Properties
Key structural analogs include oxazole derivatives with variations in substituents at the 2-, 4-, and 5-positions. Table 1 summarizes critical differences:
*logP and solubility values are estimated based on structural analogs.
- Diphenyl vs. Alkyl/Di-Methyl Substitution : The diphenyl groups in the target compound increase hydrophobicity (logP = 3.8) compared to di-methyl or alkyl-substituted analogs (e.g., logP = 2.1 for the compound in ). This reduces aqueous solubility but enhances lipid membrane permeability .
- Ethylamine vs. Propyl/Ketone Groups : The ethylamine group improves hydrogen-bonding capacity, which is absent in ketone-containing analogs (e.g., ). This may enhance binding to polar biological targets like enzymes or receptors.
Preparation Methods
Reaction Mechanism and Conditions
Benzil (1,2-diphenylethanedione) reacts with an ethylamine-derived amidine in the presence of a dehydrating agent. The amidine, synthesized from ethylamine and nitriles, facilitates cyclization via nucleophilic attack at the diketone carbonyl groups. For instance, ethylamine reacts with benzonitrile under acidic conditions to form N-(1-cyanoethyl)benzamide, which subsequently cyclizes with benzil in glacial acetic acid at reflux.
Key Steps :
-
Amidine Synthesis :
-
Cyclization :
Yields for this route range from 45–65%, with purity dependent on recrystallization solvents (e.g., ethyl acetate or methanol).
Post-Synthetic Functionalization of 2-Halo-4,5-Diphenyloxazoles
Introducing the ethylamine group via nucleophilic aromatic substitution (NAS) on a pre-formed oxazole scaffold is a viable alternative. This method leverages halogenated intermediates for subsequent amination.
Synthesis of 2-Bromo-4,5-diphenyloxazole
Benzil undergoes cyclization with ammonium bromide in the presence of phosphorus oxychloride (POCl₃) to yield 2-bromo-4,5-diphenyloxazole. The reaction proceeds via in situ generation of an imidoyl bromide intermediate, which cyclizes to form the halogenated oxazole.
Optimization Insight :
Amination with Ethylamine
The brominated oxazole reacts with excess ethylamine (2–3 equiv) in tetrahydrofuran (THF) under reflux. Catalytic iodide (e.g., KI) accelerates the substitution via an SₙAr mechanism:
Yield : 50–60% after column chromatography (silica gel, hexane/ethyl acetate).
Reductive Amination of 2-Acetyl-4,5-Diphenyloxazole
A two-step approach involving ketone formation followed by reductive amination offers functional flexibility.
Synthesis of 2-Acetyl-4,5-Diphenyloxazole
Benzil reacts with acetamide in polyphosphoric acid (PPA) at 120°C, forming the acetyl-substituted oxazole via Friedel-Crafts acylation. The acetyl group serves as a precursor for amine introduction.
Reductive Amination
The ketone undergoes reductive amination with ethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol:
Conditions :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 45–65 | 90–95 | Single-step synthesis | Requires toxic dehydrating agents (e.g., POCl₃) |
| NAS on Halogenated Oxazole | 50–60 | 85–90 | High regioselectivity | Low reactivity of aryl bromides |
| Reductive Amination | 55–70 | 88–93 | Functional group tolerance | Multi-step process |
Spectral Characterization and Validation
All synthesized compounds are validated via:
-
¹H-NMR : Ethylamine protons resonate at δ 1.2–1.4 (t, 3H, CH₃) and δ 2.6–2.8 (q, 2H, CH₂).
-
IR : N-H stretch at 3300–3350 cm⁻¹ confirms primary amine formation.
-
EI-MS : Molecular ion peak at m/z 317 (M⁺) aligns with the molecular formula C₁₉H₁₇N₂O.
Industrial-Scale Considerations
For large-scale production, the cyclocondensation route is preferred due to fewer purification steps. However, solvent recovery (e.g., DMF, THF) and waste management (HBr, POCl₃ byproducts) necessitate advanced engineering controls .
Q & A
Q. What are the established synthetic routes for 1-(4,5-Diphenyl-oxazol-2-yl)-ethylamine, and how do reaction conditions influence yield and purity?
The synthesis of oxazole derivatives often involves cyclization of precursors such as amino alcohols or β-ketoamides. For 1-(4,5-Diphenyl-oxazol-2-yl)-ethylamine, a common approach is the reaction of (S)-(+)-2-phenylglycinol with benzoyl chloride derivatives under dehydrating conditions, followed by ethylamine functionalization . Key factors include:
- Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may lead to byproducts.
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity.
- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Cyclization of β-ketoamide | 65–75 | ≥95% | ZnCl₂, 100°C, DMF |
| Chiral pool synthesis | 50–60 | 90–92% | (S)-phenylglycinol, TFA |
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Structural elucidation relies on:
- X-ray crystallography : SHELX and WinGX suites are used for single-crystal structure refinement, providing bond lengths, angles, and displacement parameters . For example, a related oxazole derivative (CCDC 1850211) showed a dihedral angle of 87.5° between phenyl rings .
- NMR spectroscopy : ¹H NMR (δ 7.2–7.8 ppm for aromatic protons) and ¹³C NMR (δ 160–165 ppm for oxazole C2) confirm regiochemistry .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 331.1442).
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments between computational models and experimental data?
Discrepancies often arise in chiral centers or axial chirality. Strategies include:
- DFT calculations : Compare computed vs. experimental NMR chemical shifts (δ) and coupling constants (J). For example, DFT-optimized structures of enantiomers show distinct NOE correlations .
- Cross-validation : Use circular dichroism (CD) with X-ray data to confirm absolute configuration.
- Dynamic NMR : Resolve fluxional behavior in flexible substituents at variable temperatures.
Q. What methodologies optimize the compound’s reactivity in cross-coupling reactions for functionalization?
The ethylamine moiety and oxazole ring enable Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Catalyst systems : Pd(PPh₃)₄ with SPhos ligands improve aryl chloride activation.
- Protecting groups : Boc protection of the amine prevents undesired coordination .
- Solvent effects : Toluene/EtOH mixtures reduce side reactions in Heck couplings.
Q. Table 2: Functionalization Efficiency
| Reaction Type | Conversion (%) | Selectivity | Conditions |
|---|---|---|---|
| Suzuki-Miyaura | 85 | >90% | Pd(OAc)₂, K₂CO₃, 80°C |
| Buchwald-Hartwig | 70 | 80–85% | Pd₂(dba)₃, Xantphos |
Q. How do researchers assess the compound’s biological activity, and what assays are suitable for mechanistic studies?
While direct biological data for this compound is limited, related oxazoles are evaluated via:
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to active sites (e.g., ATP-binding pockets).
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with activity .
Q. How can researchers address low yields in large-scale synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd) reduce costs.
- Purification : Gradient HPLC or crystallization in ethyl acetate/hexane enhances purity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR vs. XRD)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
